molecular formula C5H5N3O4 B061252 methyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 181585-93-3

methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B061252
Key on ui cas rn: 181585-93-3
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
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Patent
US07531539B2

Procedure details

A suspension of methyl 3-nitro-1H-pyrazole-5-carboxylate (10 g, 58.4 mmol) and 10% Pd on charcoal (1.2 g) in methanol (150 Ml) was stirred under 50 psi pressure of hydrogen gas for 16 h. The reaction mixture was filtered over a bed of Celite and the filtrate was concentrated to give 9.2 g of methyl 3-amino-1H-pyrazole-5-carboxylate which was used as such in the next reaction. MS (ESI) m/z 142.3 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC(=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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